molecular formula C25H18Cl2FN3OS B11541254 2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B11541254
M. Wt: 498.4 g/mol
InChI Key: OXQICGZIBSOJEU-UHFFFAOYSA-N
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Description

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and substitution reactions to form the final product. Common reagents used in these reactions include halogenated phenyl compounds, fluorinated aromatic compounds, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups but a simpler structure.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various organic syntheses.

    Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.

Uniqueness

2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H18Cl2FN3OS

Molecular Weight

498.4 g/mol

IUPAC Name

2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C25H18Cl2FN3OS/c1-32-24-10-7-16(11-20(24)28)21-13-23(18-9-8-17(26)12-19(18)27)31(30-21)25-29-22(14-33-25)15-5-3-2-4-6-15/h2-12,14,23H,13H2,1H3

InChI Key

OXQICGZIBSOJEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C4=NC(=CS4)C5=CC=CC=C5)F

Origin of Product

United States

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